

Spectroscopic Profile of (R)-2-Phenylpyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-Phenylpyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **(R)-2-Phenylpyrrolidine**, a chiral amine of significant interest in synthetic chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data for **(R)-2-Phenylpyrrolidine**. This data is crucial for the structural elucidation and quality control of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.20 - 7.40	m	5H	-	Ar-H
4.15	t	1H	7.8	H-2
3.25	ddd	1H	10.0, 7.5, 5.0	H-5a
3.00	ddd	1H	10.0, 8.0, 4.5	H-5b
2.10	m	1H	-	H-3a
1.95	br s	1H	-	NH
1.80 - 1.90	m	2H	-	H-3b, H-4a
1.65	m	1H	-	H-4b

Table 2: ^{13}C NMR Spectroscopic Data

Solvent: CDCl_3 , Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
145.2	Ar-C (quaternary)
128.6	Ar-CH
127.0	Ar-CH
126.5	Ar-CH
64.8	C-2
47.1	C-5
34.2	C-3
25.8	C-4

Note: Data is for the racemic 2-Phenylpyrrolidine and serves as a close approximation for the (R)-enantiomer.[\[1\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3300	Medium, Sharp	N-H Stretch (Secondary Amine)
3100 - 3000	Medium	Aromatic C-H Stretch
3000 - 2850	Medium	Aliphatic C-H Stretch
1605, 1495	Medium-Weak	C=C Stretch (Aromatic Ring)
1450	Medium	CH ₂ Bend
750, 695	Strong	C-H Out-of-plane Bend (Monosubstituted Benzene)

Note: Based on characteristic absorption frequencies for secondary amines and monosubstituted benzene rings.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
147	40	[M] ⁺ (Molecular Ion)
146	100	[M-H] ⁺
118	30	[M-C ₂ H ₅] ⁺
91	50	[C ₇ H ₇] ⁺ (Tropylium ion)
77	25	[C ₆ H ₅] ⁺ (Phenyl ion)

Note: Fragmentation patterns are predicted based on typical pathways for N-benzyl derivatives and related amines.[\[6\]](#)

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(R)-2-Phenylpyrrolidine** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solution should be clear and free of particulate matter.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer. For ^1H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample like **(R)-2-Phenylpyrrolidine**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Background Spectrum: Record a background spectrum of the clean salt plates to subtract any atmospheric and instrumental interferences.
- Data Acquisition: Place the sample-loaded salt plates in the spectrometer and acquire the spectrum. The data is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.

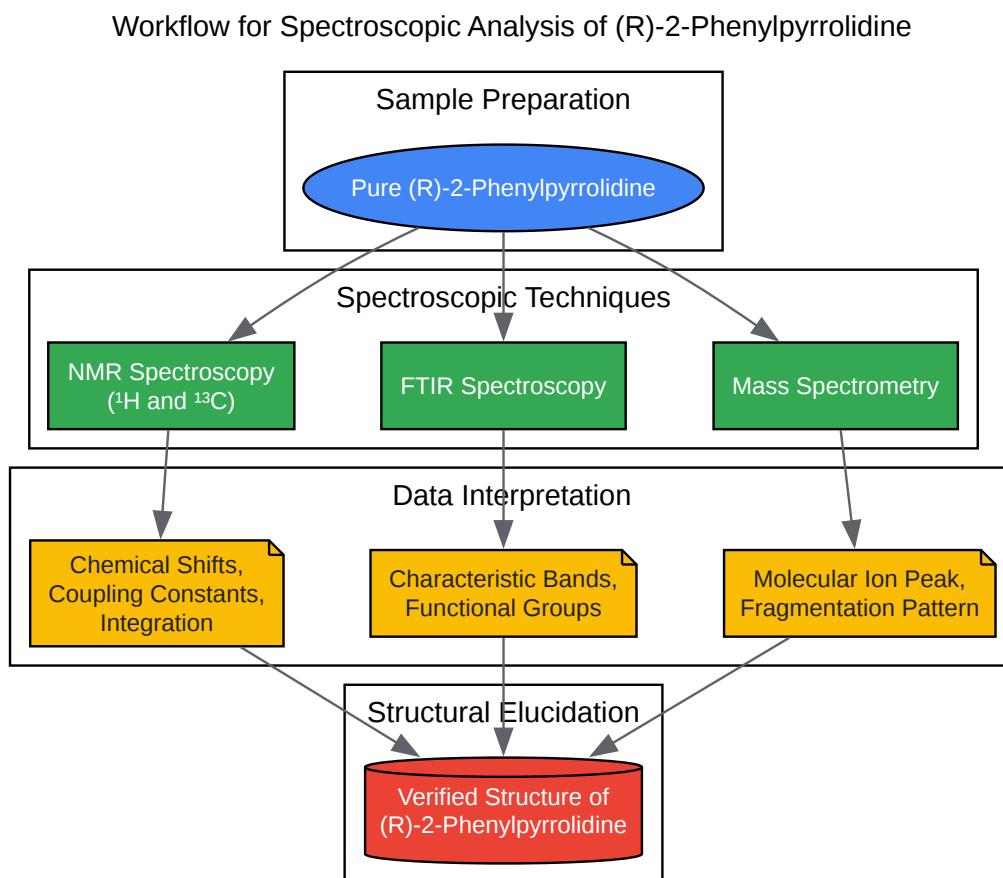
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **(R)-2-Phenylpyrrolidine** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For GC-MS analysis, the sample is injected into a gas chromatograph for separation prior to entering the mass spectrometer.^[1]
- Ionization: Electron Ionization (EI) is a common method for small molecules, typically using an energy of 70 eV.

- Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **(R)-2-Phenylpyrrolidine**.



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Caption: A flowchart illustrating the process of spectroscopic analysis.

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